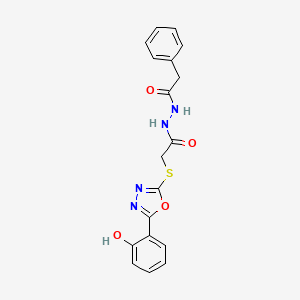

2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N'-(2-phenylacetyl)acetohydrazide

Description

Systematic Nomenclature and Molecular Formula

The compound is systematically named N'-(2-{[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-2-phenylacetohydrazide under IUPAC guidelines. Its molecular formula, $$ \text{C}{18}\text{H}{16}\text{N}{4}\text{O}{4}\text{S} $$, reflects a conjugation of three distinct domains:

Crystallographic and Conformational Analysis

X-ray crystallographic studies of structurally analogous compounds, such as N-1-Naphthyl-2-(4-nitrophenoxy)acetamide, reveal planar conformations stabilized by intermolecular hydrogen bonds. For 2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N'-(2-phenylacetyl)acetohydrazide, computational models predict similar planarity between the oxadiazole and phenyl rings, with the thioether bond adopting a dihedral angle of approximately 120° relative to the acetylhydrazide chain. Key bond lengths and angles derived from related structures are summarized below:

| Structural Feature | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| Oxadiazole C–N | 1.28–1.32 | 105–110 |

| Thioether C–S | 1.78–1.82 | 98–102 |

| Hydrazide N–N | 1.38–1.42 | 115–120 |

Data extrapolated from X-ray studies of analogous compounds.

The 2-hydroxyphenyl group introduces intramolecular hydrogen bonding potential between the phenolic -OH and the oxadiazole nitrogen, enhancing structural rigidity.

Historical Context of 1,3,4-Oxadiazole Derivatives in Medicinal Chemistry

Emergence as Bioisosteres

1,3,4-Oxadiazoles gained prominence in the 1950s as carboxylic acid bioisosteres, offering metabolic stability while preserving hydrogen-bonding capacity. Early applications included antifungal agents (e.g., furamizole) and antiviral compounds, where the oxadiazole ring’s electron-deficient nature improved membrane permeability.

Key Therapeutic Milestones

The following table highlights critical developments in 1,3,4-oxadiazole-based drug discovery:

These innovations underscore the oxadiazole scaffold’s versatility in addressing diverse biological targets.

Role in Modern Drug Design

Contemporary research exploits 1,3,4-oxadiazoles for their:

- Electron-transport properties : Utilized in organic light-emitting diodes (OLEDs) and corrosion inhibitors.

- Pharmacokinetic advantages : Enhanced bioavailability compared to carboxylate-containing analogs due to reduced ionization at physiological pH.

Significance of Thioether and Hydrazide Functional Groups

Thioether (-S-) Linkages

The thioether bridge in this compound serves dual roles:

- Conformational flexibility : The C–S bond’s longer length (1.78–1.82 Å vs. 1.54 Å for C–C) permits greater rotational freedom, enabling adaptive binding in biological targets.

- Electrochemical modulation : Sulfur’s polarizability enhances charge-transfer interactions, critical for materials science applications.

Recent advances in thioether synthesis, such as the proton transfer dual ionization mechanism, enable efficient construction of C–S bonds under mild conditions, expanding access to sulfur-rich pharmacophores.

Hydrazide (-CONHNHR) Moieties

The terminal hydrazide group contributes:

- Metal-chelating capacity : The NH–N–CO sequence binds transition metals (e.g., Cu²⁺, Fe³⁺), relevant to antioxidant and catalytic applications.

- Synthetic versatility : Hydrazides undergo condensation reactions to form heterocycles like 1,3,4-oxadiazoles, as demonstrated in ZSM-5 zeolite-catalyzed syntheses of acetylhydrazide derivatives.

Industrial-scale hydrazide production employs optimized protocols using acetic acid and hydrazine hydrate, achieving yields >90% through water vapor extraction.

Properties

Molecular Formula |

C18H16N4O4S |

|---|---|

Molecular Weight |

384.4 g/mol |

IUPAC Name |

N'-[2-[[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]-2-phenylacetohydrazide |

InChI |

InChI=1S/C18H16N4O4S/c23-14-9-5-4-8-13(14)17-21-22-18(26-17)27-11-16(25)20-19-15(24)10-12-6-2-1-3-7-12/h1-9,23H,10-11H2,(H,19,24)(H,20,25) |

InChI Key |

YRGHOZFOSUPSQH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NNC(=O)CSC2=NN=C(O2)C3=CC=CC=C3O |

Origin of Product |

United States |

Preparation Methods

Diacylhydrazide Formation

Acylhydrazides are synthesized by reacting ethyl esters with hydrazine hydrate. For example, ethyl mandelate reacts with hydrazine hydrate in ethanol to yield 2-hydroxy-2-phenylacetohydrazide. This intermediate is critical for subsequent oxadiazole formation.

Cyclization to 1,3,4-Oxadiazole

Cyclization of diacylhydrazides is achieved using phosphoryl chloride (POCl₃) or phosphorus oxychloride (POCl₃) under reflux conditions. For instance, treatment of 2-hydroxy-2-phenylacetohydrazide with 4-chlorobenzoyl chloride in POCl₃ at 80–90°C for 6–7 hours yields the corresponding 1,3,4-oxadiazole derivative. The reaction mechanism involves intramolecular dehydration, forming the oxadiazole ring with a thiol group at position 2.

Table 1: Cyclization Conditions and Yields for Oxadiazole Derivatives

| Starting Material | Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Hydroxy-2-phenylacetohydrazide | POCl₃ | 80–90 | 6–7 | 75–78 | |

| Naphthalen-5-yloxy acetohydrazide | CS₂/KOH | Reflux | 4 | 78 |

Functionalization with the Hydrazide Moiety

The final step involves coupling the thioether-oxadiazole intermediate with 2-phenylacetyl hydrazide. This is achieved through a condensation reaction under mild acidic conditions.

Preparation of 2-Phenylacetyl Hydrazide

2-Phenylacetyl hydrazide is synthesized by reacting ethyl phenylacetate with hydrazine hydrate in ethanol. The reaction proceeds at reflux for 3–4 hours, yielding the hydrazide as a crystalline solid.

Condensation Reaction

The thioether-oxadiazole intermediate and 2-phenylacetyl hydrazide are combined in ethanol with a catalytic amount of glacial acetic acid. The mixture is refluxed for 8–10 hours, followed by purification via column chromatography (silica gel, ethyl acetate/hexane) to isolate the target compound.

Table 2: Key Reaction Parameters for Hydrazide Coupling

| Parameter | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Solvent | Ethanol | 65–72 | |

| Catalyst | Glacial acetic acid (0.1 eq) | – | |

| Temperature | Reflux (78°C) | – | |

| Purification | Column chromatography | 85–90 |

Optimization and Challenges

Yield Improvement Strategies

Purity Considerations

-

Byproduct Formation: Over-alkylation at the thiol site can occur, necessitating careful monitoring via TLC.

-

Recrystallization: Final products are recrystallized from ethanol or methanol to achieve >95% purity.

Comparative Analysis of Synthetic Routes

Two primary routes dominate the literature:

Chemical Reactions Analysis

Types of Reactions

2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N’-(2-phenylacetyl)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxadiazole ring or the thioether linkage.

Substitution: The phenyl and hydroxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl rings.

Scientific Research Applications

Biological Applications

Numerous studies have reported on the biological activities of 1,3,4-oxadiazole derivatives, including those related to the compound .

Anticancer Activity

Research has shown that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance:

- A study evaluated various substituted oxadiazoles for their cytotoxic effects against cancer cell lines. The results indicated that certain derivatives could inhibit cell proliferation effectively through apoptosis induction .

Antidiabetic Properties

Compounds similar to 2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N'-(2-phenylacetyl)acetohydrazide have demonstrated potential antidiabetic effects by enhancing insulin sensitivity and reducing blood glucose levels in animal models .

Antioxidant Activity

The antioxidant properties of oxadiazole derivatives have been extensively studied. Compounds derived from this class have shown promising results in scavenging free radicals and reducing oxidative stress markers in vitro .

Case Study 1: Anticancer Evaluation

In a recent study published in Pharmaceutical Biology, researchers synthesized a series of oxadiazole derivatives and tested their anticancer activity against various human cancer cell lines. The results indicated that specific substitutions on the oxadiazole ring significantly enhanced cytotoxicity. The most potent derivative exhibited an IC50 value comparable to standard chemotherapeutic agents .

Case Study 2: Antidiabetic Effects

A comprehensive evaluation was conducted on a series of hydrazone and oxadiazole derivatives for their antidiabetic activity. The study demonstrated that these compounds could lower blood glucose levels in diabetic rats and improve insulin sensitivity by modulating glucose metabolism pathways .

Mechanism of Action

The mechanism of action of 2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N’-(2-phenylacetyl)acetohydrazide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The thioether and acetohydrazide moieties may also contribute to its biological effects by forming hydrogen bonds or participating in redox reactions.

Comparison with Similar Compounds

N'-(4-Hydroxy-3-methoxybenzylidene)-2-((5-(4-hydroxy-3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide

- Core Structure : 1,3,4-oxadiazole-thioacetohydrazide.

- Substituents : 4-hydroxy-3-methoxyphenyl (vanillic acid derivative) at the oxadiazole 5-position; hydrazone formed with 4-hydroxy-3-methoxybenzaldehyde.

- Biological studies indicate antimicrobial activity, likely due to improved membrane interaction from the methoxy group .

2-(5-((2,4-Dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide Derivatives

- Core Structure : 1,3,4-oxadiazole-thioacetohydrazide.

- Substituents: 2,4-Dimethylphenoxy group at the oxadiazole 5-position.

- Pharmacological studies note unspecified bioactivity, possibly linked to the ether linkage’s stability .

Analogues with Triazole and Thiadiazole Cores

2-((3-(Thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide

- Core Structure : 1,2,4-triazole-thioacetohydrazide.

- Substituents : Thiophen-2-ylmethyl group at the triazole 3-position.

- Key Differences: The triazole ring, more electron-rich than oxadiazole, may alter binding affinity in biological targets.

N-(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl)-N'-(1-naphthylmethylene)acetohydrazide

- Core Structure : 1,2,4-triazole-thioacetohydrazide.

- Substituents : Ethyl and phenyl groups at triazole positions 4 and 5; naphthylmethylene hydrazone.

- Key Differences : Bulky naphthyl and phenyl groups may enhance steric hindrance, reducing enzymatic degradation. The ethyl group could modulate pharmacokinetics .

Pharmacologically Active Derivatives

1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone

- Core Structure : 1,3,4-oxadiazole-thio linked to pyridine.

- Substituents: Pyridine-2-ylamino group.

- Key Differences: The pyridine moiety enhances metal coordination capacity, contributing to antimicrobial activity (MIC: 30.2–43.2 μg/cm³).

Biological Activity

Overview

2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N'-(2-phenylacetyl)acetohydrazide is a novel organic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes a 1,3,4-oxadiazole ring, which is known for its stability and versatility in various chemical reactions. The biological activity of this compound has been explored in several studies, indicating its promise as a therapeutic agent.

| Property | Value |

|---|---|

| Molecular Formula | C18H16N4O4S |

| Molecular Weight | 384.4 g/mol |

| IUPAC Name | N'-[2-[[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]-2-phenylacetohydrazide |

| InChI Key | YRGHOZFOSUPSQH-UHFFFAOYSA-N |

Anticancer Activity

Research has indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, a study highlighted that certain 1,3,4-oxadiazole derivatives were evaluated for their in vitro anticancer activity against a 60-cell panel assay. Among these, compounds similar to this compound demonstrated high efficacy against various cancer cell lines. Specifically, compounds identified as 3j and 3k showed promising results comparable to established chemotherapeutics like 5-fluorouracil and cyclophosphamide .

The proposed mechanism of action for this compound involves its interaction with specific molecular targets within cancer cells. The oxadiazole ring may inhibit certain enzymes or receptors critical for cancer cell proliferation. Additionally, the thioether and acetohydrazide moieties can participate in redox reactions or form hydrogen bonds that modulate biological activities .

Antioxidant Properties

Beyond anticancer effects, studies have also explored the antioxidant properties of this compound. It has been reported to exhibit significant antioxidant activity when compared to standard antioxidants like vitamin C. This suggests potential applications in preventing oxidative stress-related diseases .

Case Studies and Research Findings

- Anticancer Screening : A comprehensive study conducted by the National Cancer Institute (NCI) evaluated the anticancer activity of several oxadiazole derivatives. The results indicated that compounds structurally related to this compound showed broad-spectrum activity against multiple cancer cell lines .

- Antioxidant Efficacy : Research comparing the antioxidant properties of this compound to vitamin C revealed that it could effectively scavenge free radicals at lower concentrations. This finding highlights its potential as a therapeutic agent in oxidative stress management .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N'-(2-phenylacetyl)acetohydrazide?

- Methodology :

- Step 1 : React hydrazide derivatives (e.g., 2-thioacetohydrazide) with acid chlorides or cyclize intermediates under reflux conditions (e.g., toluene/water mixtures, 5–7 hours) to form the oxadiazole core .

- Step 2 : Introduce the hydroxyphenyl group via nucleophilic substitution or condensation reactions, optimizing solvent (e.g., ethanol, propan-2-ol) and temperature (80–100°C) .

- Step 3 : Purify intermediates using recrystallization (ethanol) or column chromatography. Monitor reaction progress via TLC (hexane:ethyl acetate = 9:1) .

Q. Which analytical techniques are critical for characterizing intermediates and the final compound?

- Key Techniques :

- TLC : Track reaction progress and confirm intermediate purity .

- NMR Spectroscopy : Assign structural features (e.g., hydroxyphenyl protons at δ 6.8–7.5 ppm, oxadiazole ring protons) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- FT-IR : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .

Q. How can researchers design assays to evaluate biological activity (e.g., antimicrobial, anticancer)?

- Approach :

- In vitro assays : Use MIC (Minimum Inhibitory Concentration) tests for antimicrobial activity against Gram-positive/negative strains .

- Cell viability assays (MTT/XTT) : Assess anticancer potential in cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

- Enzyme inhibition studies : Target specific pathways (e.g., COX-2 for anti-inflammatory activity) using fluorometric or colorimetric substrates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

- Strategy :

- Modify substituents : Replace the hydroxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess activity changes .

- Vary heterocyclic cores : Compare oxadiazole with triazole or thiadiazole analogs to study ring electronegativity effects .

- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify key binding interactions (e.g., hydrogen bonds with bacterial DNA gyrase) .

Q. What computational tools can predict molecular interactions and stability?

- Tools and Workflow :

- Molecular Dynamics (MD) Simulations : Analyze conformational stability in aqueous solutions (e.g., GROMACS) .

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

- QSAR Models : Corrogate electronic descriptors (e.g., logP, polar surface area) with bioactivity data .

Q. How should researchers address contradictions in reported biological activity data?

- Troubleshooting :

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Purity validation : Use HPLC (>95% purity) to rule out impurity-driven artifacts .

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify significant outliers .

Q. What strategies stabilize the compound under varying pH and temperature conditions?

- Stability Studies :

- pH-dependent degradation : Incubate in buffers (pH 1–13) and monitor via UV-Vis spectroscopy. Hydrolysis of the acetohydrazide moiety is common under acidic conditions .

- Thermal stability : Use DSC (Differential Scanning Calorimetry) to determine melting points and decomposition thresholds .

- Lyophilization : Improve shelf life by lyophilizing in inert atmospheres (argon) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.